N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine
CAS No.: 120418-77-1
Cat. No.: VC21187518
Molecular Formula: C11H18N4O5
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.
![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine - 120418-77-1](/images/no_structure.jpg)
Specification
CAS No. | 120418-77-1 |
---|---|
Molecular Formula | C11H18N4O5 |
Molecular Weight | 286.28 g/mol |
IUPAC Name | 2-[(2-amino-2-oxoethyl)-[(2S)-1-(3,5-dioxopiperazin-1-yl)propan-2-yl]amino]acetic acid |
Standard InChI | InChI=1S/C11H18N4O5/c1-7(15(3-8(12)16)6-11(19)20)2-14-4-9(17)13-10(18)5-14/h7H,2-6H2,1H3,(H2,12,16)(H,19,20)(H,13,17,18)/t7-/m0/s1 |
Standard InChI Key | FVXYGBPOWCUSEP-ZETCQYMHSA-N |
Isomeric SMILES | C[C@@H](CN1CC(=O)NC(=O)C1)N(CC(=O)N)CC(=O)O |
SMILES | CC(CN1CC(=O)NC(=O)C1)N(CC(=O)N)CC(=O)O |
Canonical SMILES | CC(CN1CC(=O)NC(=O)C1)N(CC(=O)N)CC(=O)O |
Introduction
Chemical Identity and Structure
N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine is a derivative compound featuring a glycine backbone modified with additional functional groups that enhance its biological activity. The compound contains a piperazine ring with specific stereochemistry indicated by the (1S) configuration, which significantly influences its biological interactions and efficacy .
Basic Chemical Properties
The fundamental chemical properties of N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine are summarized in the following table:
Property | Value |
---|---|
CAS Number | 120418-77-1 |
Molecular Formula | C11H18N4O5 |
Molecular Weight | 286.28 g/mol |
IUPAC Name | 2-[(2-amino-2-oxoethyl)-[(2S)-1-(3,5-dioxopiperazin-1-yl)propan-2-yl]amino]acetic acid |
InChIKey | FVXYGBPOWCUSEP-ZETCQYMHSA-N |
Physical State | Solid |
Structural Characteristics
The compound features several key structural elements:
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A glycine backbone (the simplest amino acid)
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A piperazine ring with two carbonyl groups (3,5-dioxo-1-piperazinyl)
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A specific stereochemistry indicated by the (1S) configuration
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Multiple functional groups including amide, carboxylic acid, and tertiary amine
The stereochemistry of this compound is particularly important as it determines its spatial orientation and, consequently, its biological interactions. The (1S) configuration refers to the specific three-dimensional arrangement of atoms around the chiral carbon atom, which is crucial for its recognition by biological targets .
Synonyms and Alternative Nomenclature
This compound is known by several names in scientific literature and commercial catalogs, reflecting its chemical structure and relation to dexrazoxane:
Relationship to Dexrazoxane
Metabolic Pathway
According to research findings, this compound is also recognized as a metabolite of dioxopiperazinylpropane ICRF-187 (dexrazoxane). Dexrazoxane undergoes metabolic transformations in the body, and this compound represents one of the intermediates or end products of these biochemical processes .
Analytical Significance
The compound plays a critical role in analytical chemistry, particularly in quality control processes for dexrazoxane. Patent information suggests that the detection and quantification of this impurity is part of standard analytical methods for ensuring the purity and efficacy of dexrazoxane formulations .
Supplier | Catalog Number | Available Quantities | Price (if available) | Format |
---|---|---|---|---|
Cymit Quimica | 4Z-R-088007 | 5mg, 10mg, 25mg, 50mg, 100mg | Upon inquiry | Solid |
Cymit Quimica | TR-A618340 | 250mg | 14,422.00 € | Solid |
Aladdin Scientific | ALA-N357390-2.5mg | 2.5 mg | Not specified | Chemical |
LGC Standards | TRC-A618340-250MG | 250 mg | Not specified | Neat |
Novachemistry | BC120418771 | 25mg, 50mg, 100mg | Not specified | Not specified |
Research Findings and Applications
Analytical Applications
The primary application of N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine is as a reference standard in analytical chemistry. It serves as a vital component in:
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High-performance liquid chromatography (HPLC) methods for dexrazoxane analysis
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Quality control processes in pharmaceutical manufacturing
Chromatographic Separation
Research on chiral separation techniques has incorporated this compound in the development of stereoselective analytical methods. A study by Thirupathi et al. (2017) developed a hydrophilic interaction chromatographic (HILIC) method for the separation of razoxane enantiomers, which may have relevance to the analysis of related compounds including this particular impurity .
Detection Methods in Pharmaceutical Analysis
Patent documentation suggests specialized analytical methods have been developed for the detection of this compound in dexrazoxane formulations. These methods typically employ:
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Multiple elution stages
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Specific mobile phase compositions
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Specialized chromatographic columns
Chemical and Biological Properties
Solubility and Physical Characteristics
As a derivative containing both polar functional groups (amide, carboxylic acid) and a hydrophobic component (methyl group), N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine exhibits:
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Solubility in polar solvents
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Stability under standard laboratory conditions
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Potential for hydrogen bonding through multiple hydrogen bond donors and acceptors
Structural Significance
The compound belongs to a class of amino acids and derivatives with potential pharmacological properties. The presence of the piperazine ring is particularly notable, as piperazine derivatives are extensively explored in medicinal chemistry for their diverse biological activities .
Computed Properties
Additional computed properties from molecular databases provide further insights into this compound's characteristics:
Property | Value | Reference |
---|---|---|
XLogP3-AA | -4.1 | |
Hydrogen Bond Donor Count | 3 | |
Hydrogen Bond Acceptor Count | 7 | |
Rotatable Bond Count | 7 | |
Exact Mass | 286.12771969 Da |
Analytical Detection and Quantification
Chromatographic Methods
According to patent information and research literature, the analytical detection of N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine typically employs chromatographic techniques:
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High-performance liquid chromatography (HPLC)
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Chiral separation methods
Mobile Phase Composition
Specialized mobile phases have been developed for the optimal separation and detection of this compound, which may include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume